molecular formula C14H19NO2 B14362667 2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane

2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane

Katalognummer: B14362667
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: XNRQHTPAMDCAEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[25]octane is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane typically involves multi-step organic reactions. One common approach is the annulation strategy, which involves the formation of the spirocyclic ring system through cyclization reactions. The starting materials are usually readily available organic compounds, and the reactions are carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often incorporate purification steps such as chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C14H19NO2

Molekulargewicht

233.31 g/mol

IUPAC-Name

2-methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane

InChI

InChI=1S/C14H19NO2/c1-15-10-6-9-13(11-15)14(16-2,17-13)12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3

InChI-Schlüssel

XNRQHTPAMDCAEW-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC2(C1)C(O2)(C3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.